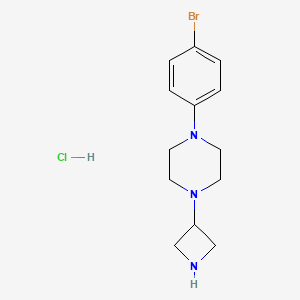
1-(2-Methoxy-4-nitrophenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxy-4-nitrophenyl)ethanol is an organic compound that features a methoxy group, a nitro group, and an ethanol moiety attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
1-(2-Methoxy-4-nitrophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(2-Methoxy-4-nitrophenyl)ethanone using a suitable reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol or ethanol. The reaction typically proceeds under mild conditions at room temperature, yielding this compound as the primary product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reduction processes using more efficient and cost-effective reducing agents. Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas (H2) pressure is another method that can be employed for the reduction of the corresponding ketone to the desired alcohol.
化学反応の分析
Types of Reactions
1-(2-Methoxy-4-nitrophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(2-Methoxy-4-nitrophenyl)ethanone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron (Fe) and hydrochloric acid (HCl) or catalytic hydrogenation.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid (CH3COOH) or potassium permanganate (KMnO4) in water.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, iron (Fe) and hydrochloric acid (HCl), or palladium on carbon (Pd/C) under hydrogen gas (H2) pressure.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 1-(2-Methoxy-4-nitrophenyl)ethanone.
Reduction: 1-(2-Methoxy-4-aminophenyl)ethanol.
Substitution: Various substituted phenyl ethanol derivatives depending on the nucleophile used.
科学的研究の応用
1-(2-Methoxy-4-nitrophenyl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-(2-Methoxy-4-nitrophenyl)ethanol and its derivatives involves interactions with various molecular targets and pathways. For example, the reduction of the nitro group to an amino group can lead to the formation of compounds that interact with enzymes or receptors in biological systems, potentially leading to antimicrobial or anti-inflammatory effects. The exact molecular targets and pathways depend on the specific derivative and its chemical structure.
類似化合物との比較
1-(2-Methoxy-4-nitrophenyl)ethanol can be compared with other similar compounds such as:
1-(2-Methoxy-4-aminophenyl)ethanol: This compound is similar but has an amino group instead of a nitro group, which can lead to different chemical reactivity and biological activity.
1-(2-Methoxyphenyl)ethanol:
1-(4-Nitrophenyl)ethanol: Similar but lacks the methoxy group, affecting its chemical behavior and uses.
The uniqueness of this compound lies in the presence of both the methoxy and nitro groups, which confer distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
分子式 |
C9H11NO4 |
|---|---|
分子量 |
197.19 g/mol |
IUPAC名 |
1-(2-methoxy-4-nitrophenyl)ethanol |
InChI |
InChI=1S/C9H11NO4/c1-6(11)8-4-3-7(10(12)13)5-9(8)14-2/h3-6,11H,1-2H3 |
InChIキー |
XIOGEPMJQXZGHY-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C(C=C(C=C1)[N+](=O)[O-])OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B13981819.png)

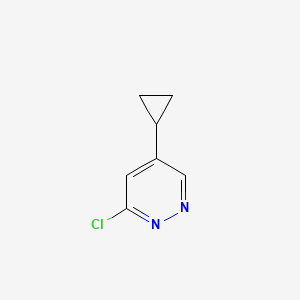

![6-Cyclopropylimidazo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B13981844.png)

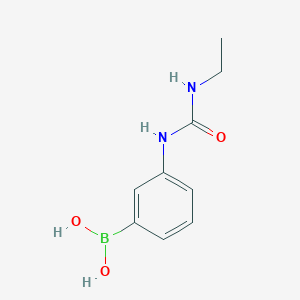
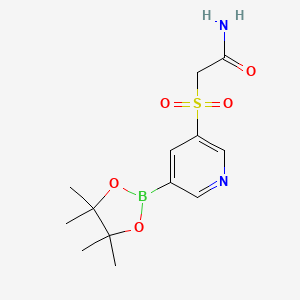
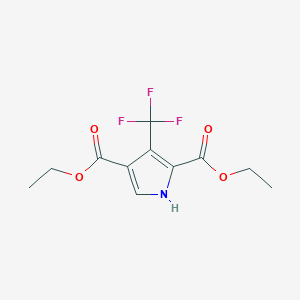



![Spiro[cyclohexane-1,3'-indolin]-4-ol](/img/structure/B13981876.png)
